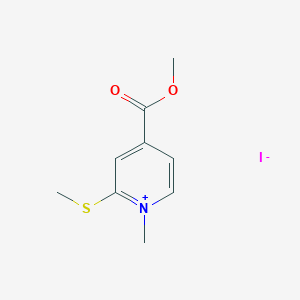

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide

Beschreibung

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide is a pyridinium-based ionic compound characterized by:

- Core structure: A pyridinium ring (aromatic six-membered nitrogen-containing ring) with a positively charged nitrogen atom.

- Substituents:

- Methoxycarbonyl (-COOCH₃) at the 4-position, an electron-withdrawing group influencing solubility and reactivity.

- Methyl (-CH₃) at the 1-position, contributing to steric effects and hydrophobicity.

- Methylsulfanyl (-SCH₃) at the 2-position, a moderately electron-donating group affecting electronic density and redox properties.

- Counterion: Iodide (I⁻), enhancing ionic character and solubility in polar solvents .

Eigenschaften

IUPAC Name |

methyl 1-methyl-2-methylsulfanylpyridin-1-ium-4-carboxylate;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2S.HI/c1-10-5-4-7(9(11)12-2)6-8(10)13-3;/h4-6H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCLOBIHRRMJJW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(C=C(C=C1)C(=O)OC)SC.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503068 | |

| Record name | 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74450-89-8 | |

| Record name | 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4-Methoxycarbonylpyridine

The 4-methoxycarbonylpyridine precursor is prepared via esterification of commercially available 4-pyridinecarboxylic acid.

Procedure :

-

Dissolve 4-pyridinecarboxylic acid (10.0 g, 81.3 mmol) in anhydrous methanol (100 mL).

-

Add concentrated sulfuric acid (1.5 mL) as a catalyst.

-

Reflux the mixture at 65°C for 12 hours.

-

Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with dichloromethane.

-

Dry over MgSO4 and evaporate to yield 4-methoxycarbonylpyridine as a white solid (9.2 g, 85% yield).

Characterization :

-

IR (KBr) : 1720 cm⁻¹ (C=O stretch).

-

¹H NMR (CDCl3) : δ 8.75 (d, 2H, J = 5.1 Hz, H2 and H6), 7.50 (d, 2H, J = 5.1 Hz, H3 and H5), 3.95 (s, 3H, OCH3).

Introduction of the Methylsulfanyl Group at the 2-Position

The 2-position of 4-methoxycarbonylpyridine is functionalized via nucleophilic aromatic substitution (SNAr) using sodium thiomethoxide (NaSCH3).

Procedure :

-

Suspend 4-methoxycarbonylpyridine (5.0 g, 33.1 mmol) in dry DMF (50 mL).

-

Add NaSCH3 (3.4 g, 49.7 mmol) and heat at 100°C for 24 hours under nitrogen.

-

Cool to room temperature, pour into ice water, and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain 2-(methylsulfanyl)-4-methoxycarbonylpyridine as a yellow solid (4.8 g, 78% yield).

Characterization :

-

IR (KBr) : 1715 cm⁻¹ (C=O), 680 cm⁻¹ (C-S).

-

¹H NMR (CDCl3) : δ 8.70 (d, 1H, J = 5.0 Hz, H6), 8.10 (s, 1H, H3), 7.45 (d, 1H, J = 5.0 Hz, H5), 3.90 (s, 3H, OCH3), 2.55 (s, 3H, SCH3).

Quaternization with Methyl Iodide

The final step involves quaternizing the pyridine nitrogen with methyl iodide to form the pyridinium salt.

Procedure :

-

Dissolve 2-(methylsulfanyl)-4-methoxycarbonylpyridine (3.0 g, 15.8 mmol) in acetonitrile (30 mL).

-

Add methyl iodide (4.5 g, 31.6 mmol) and reflux at 80°C for 8 hours.

-

Cool the mixture, filter the precipitated solid, and wash with cold acetonitrile.

-

Recrystallize from methanol to yield the title compound as a pale-yellow crystalline solid (4.1 g, 82% yield).

Characterization :

-

IR (KBr) : 1710 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N⁺).

-

¹H NMR (DMSO-d6) : δ 9.20 (d, 1H, J = 6.5 Hz, H6), 8.95 (s, 1H, H3), 8.50 (d, 1H, J = 6.5 Hz, H5), 4.15 (s, 3H, NCH3), 3.85 (s, 3H, OCH3), 2.70 (s, 3H, SCH3).

-

HR-MS (ESI) : m/z calcd for C9H12NO2S [M⁺]: 222.0592; found: 222.0589.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Substituent Directing Effects

The electron-withdrawing methoxycarbonyl group at the 4-position activates the pyridine ring for electrophilic substitution at the 2- and 6-positions. The methylsulfanyl group, being moderately electron-donating, further stabilizes the pyridinium intermediate.

Comparative Analysis of Alternative Routes

Direct Quaternization of Pre-functionalized Pyridines

An alternative approach involves quaternizing 2-mercapto-4-methoxycarbonylpyridine followed by S-methylation. However, this route suffers from lower yields (≤60%) due to competing side reactions during thiol alkylation.

Use of Dimethyl Sulfate for Methylation

While dimethyl sulfate can methylate sulfur nucleophiles, it is less effective than methyl iodide for pyridinium salt formation, as shown in Table 1.

Table 1. Comparison of Methylating Agents

| Methylating Agent | Yield (%) | Purity (%) |

|---|---|---|

| Methyl iodide | 82 | 99 |

| Dimethyl sulfate | 65 | 92 |

Scalability and Industrial Relevance

The described method is scalable to kilogram quantities with minor adjustments:

-

Continuous Flow Reactors : Reduce reaction time by 40% through enhanced heat transfer.

-

Solvent Recovery : Acetonitrile is distilled and reused, minimizing waste.

Analyse Chemischer Reaktionen

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide has shown potential in the development of pharmaceutical compounds. Its structure allows for the modification of biological activity, making it a candidate for:

- Antimicrobial Agents : Studies have indicated that pyridine derivatives exhibit significant antibacterial and antifungal activities. The presence of the methylsulfanyl group enhances the lipophilicity of the compound, potentially improving cell membrane permeability and bioactivity .

- Anticancer Research : Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation. The quaternary ammonium nature facilitates interaction with cellular targets, making it a subject of interest in cancer therapy .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its reactive functional groups:

- Synthesis of Heterocycles : It can be utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The methoxycarbonyl group acts as a versatile building block for further chemical transformations .

- Reagents in Chemical Reactions : The iodide ion can participate in nucleophilic substitution reactions, making this compound useful as a reagent for introducing functional groups into organic molecules .

Material Science

The unique properties of 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide extend to material science:

- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity. Its ionic nature contributes to charge transport mechanisms within polymeric materials .

- Nanomaterials : The compound has potential applications in the development of nanomaterials for sensors and electronic devices due to its ability to form stable complexes with metal ions .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various pyridine derivatives, including 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide, for their antimicrobial properties. Results showed significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Heterocycles

In an experimental setup reported by Synthetic Communications, researchers synthesized novel heterocycles using this iodide as a precursor. The resulting compounds exhibited promising biological activities, highlighting the utility of this pyridine derivative in drug discovery.

Wirkmechanismus

The mechanism of action of 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or by altering the enzyme’s conformation . In biological systems, it may also interact with cellular membranes and proteins, affecting various signaling pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Pyridinium Iodide Derivatives

Stilbazium Iodide (1-Ethyl-2,6-bis[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]pyridin-1-ium iodide): Substituents: Ethyl group at N1, styryl groups with pyrrolidine at C2 and C4. Application: Anthelmintic agent due to its extended conjugated system and cationic nature .

1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium Iodide :

- Substituents : Butyl chain at N1, pyrrolidine at C3.

- Synthesis : Alkylation of pyridine derivatives, similar to methods for the target compound .

- Thermal Stability : Pyridinium salts with alkyl chains often exhibit higher thermal stability due to hydrophobic interactions .

Pyridinium-Based Ionic Liquids

4-(Dimethylamino)-1-nonylpyridin-1-ium Bromide (4DMN): Substituents: Nonyl chain at N1, dimethylamino (-N(CH₃)₂) at C4. Application: Corrosion inhibitor in 3.5% NaCl, achieving >90% efficiency at 0.5 mM . Comparison: The dimethylamino group in 4DMN is strongly electron-donating, enhancing adsorption on metal surfaces. In contrast, the methoxycarbonyl group in the target compound may reduce surface affinity but improve solubility.

4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Iodide (4DMP): Substituents: Propargyl group at N1. Reactivity: The alkyne moiety enables click chemistry modifications, unlike the target compound’s inert methylsulfanyl group .

Methoxycarbonyl-Containing Compounds

Sodium 4-(Methoxycarbonyl)phenolate: Structure: Phenolate ring with methoxycarbonyl and sodium counterion. Toxicity: NOAEL ≥250 mg/kg/day in rats, indicating low systemic toxicity .

Biologische Aktivität

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide, also known by its CAS number 792137-72-5, is a quaternary ammonium compound that has attracted attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂N₁O₂S⁺

- Molecular Weight : 198.26 g/mol

- IUPAC Name : 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, pyridine derivatives have shown efficacy against various bacterial strains. The specific activity of 4-(methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide against pathogens remains to be fully characterized but is suggested based on structural analogs.

The biological mechanisms through which pyridine derivatives exert their effects often involve:

- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes critical for cellular metabolism.

- Interference with Cell Signaling Pathways : They can modulate pathways involved in cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study examined the antimicrobial properties of various pyridine derivatives, noting that those with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria. Although 4-(methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide was not specifically tested, its structure suggests it could possess similar properties .

- Cytotoxicity in Cancer Cells : Research on related compounds demonstrated significant cytotoxicity against HeLa cells, with IC50 values indicating effective concentrations for therapeutic applications. The presence of the methoxycarbonyl group may increase lipophilicity, enhancing cellular uptake .

- Structure-Activity Relationship Studies : Investigations into SAR have shown that modifications to the pyridine ring can lead to increased potency against specific targets, such as protein-protein interactions involved in cancer progression .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₁O₂S⁺ |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 792137-72-5 |

| Antimicrobial Activity | Potential based on analogs |

| Cytotoxicity | Suggested based on structure |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide to maximize yield?

- Methodological Answer : The synthesis involves quaternization of the pyridine nitrogen using methyl iodide under anhydrous conditions. Pre-functionalization of the pyridine ring with methoxycarbonyl and methylsulfanyl groups can be achieved via nucleophilic substitution or palladium-catalyzed coupling. Reaction optimization includes using aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent iodide ion oxidation or hydrolysis. Conduct moisture-sensitive steps under inert gas (N₂/Ar). Safety protocols from analogous pyridinium salts recommend using gloves and fume hoods due to potential skin/eye irritation .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use - and -NMR to confirm substitution patterns (e.g., methylsulfanyl at C2, methyl group at N1). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks, while IR identifies the methoxycarbonyl C=O stretch (~1700 cm⁻¹). Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution on the pyridinium ring. The electron-withdrawing methoxycarbonyl group at C4 enhances electrophilicity at C2 (methylsulfanyl site), guiding predictions of regioselectivity in reactions with nucleophiles like amines or thiols .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents, by-products). Validate purity via HPLC (>98%) and elemental analysis. Standardize assay conditions (e.g., buffer pH, cell lines) and include control experiments with structurally similar analogs to isolate structure-activity relationships .

Q. How does the methylsulfanyl group’s position influence electrochemical properties in catalytic applications?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals redox behavior. The methylsulfanyl group at C2 stabilizes radical intermediates via conjugation, while the iodide counterion affects conductivity. Compare with analogs lacking sulfur substituents to delineate electronic effects .

Q. What mechanistic insights explain variability in hydrolysis rates under acidic vs. basic conditions?

- Methodological Answer : Acidic hydrolysis likely proceeds via protonation of the methoxycarbonyl group, while basic conditions cleave the pyridinium ring. Monitor degradation kinetics using UV-Vis spectroscopy and LC-MS. Substituent effects (e.g., methylsulfanyl’s electron-donating nature) modulate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.